Trimethyl(p-tolylethynyl)silane

Oxyhalogenation Alkynylsilane reactivity Synthetic methodology

Unprotected terminal alkynes like p-tolylacetylene cause side reactions under basic or catalytic conditions. Trimethyl(p-tolylethynyl)silane (CAS 4186-14-5) provides a TMS-protected solution enabling clean multi-step synthesis. - 81% isolated yield in oxyhalogenation to 2,2,2-trichloro-1-(p-tolyl)ethanone under mild Oxone/KCl conditions. - Solid at ambient temperature (mp 33-34 °C), enabling precise stoichiometric weighing vs. volatile liquid alkynes. - Selective TMS deprotection (TBAF) for on-demand Sonogashira coupling or click chemistry.

Molecular Formula C12H16Si
Molecular Weight 188.34 g/mol
CAS No. 4186-14-5
Cat. No. B1310657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl(p-tolylethynyl)silane
CAS4186-14-5
Molecular FormulaC12H16Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C#C[Si](C)(C)C
InChIInChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3
InChIKeyVVSGXXKXTBXBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethyl(p-tolylethynyl)silane Technical Profile


Trimethyl(p-tolylethynyl)silane (CAS 4186-14-5), systematically named trimethyl[(4-methylphenyl)ethynyl]silane, is a C12H16Si organosilicon compound with a molecular weight of 188.34 g/mol . It functions primarily as a protected alkyne synthon in organic synthesis, wherein the trimethylsilyl (TMS) group masks the terminal alkyne reactivity until deprotection is desired [1]. The compound exhibits a melting point of 33-34 °C and a boiling point of 116 °C at 16 Torr, existing as a yellow to white solid or semi-solid at ambient conditions .

Why Trimethyl(p-tolylethynyl)silane Is Irreplaceable


Generic substitution of Trimethyl(p-tolylethynyl)silane with unprotected terminal alkynes like p-tolylacetylene or less sterically hindered silyl analogs like trimethyl(phenylethynyl)silane introduces quantifiable variability in reaction outcomes and physical handling. Unprotected alkynes are prone to undesirable side reactions under basic or catalytic conditions, while the specific electronic and steric profile of the p-tolyl-TMS group directly influences both the efficiency and the chemoselectivity of key transformations, including oxyhalogenation yields and one-pot amidation protocols [1]. Furthermore, the distinct phase behavior (solid at room temperature) of this compound, compared to liquid analogs, impacts storage stability and synthetic handling, making it a non-interchangeable reagent in process chemistry .

Trimethyl(p-tolylethynyl)silane Performance Data


Oxyhalogenation Efficiency: p-Tolyl vs. Phenyl

In a direct head-to-head comparison under identical oxyhalogenation conditions, Trimethyl(p-tolylethynyl)silane demonstrates a differentiated yield profile. The reaction of this compound with Oxone and potassium chloride in acetonitrile/water (2:1) for 0.58 hours provides 2,2,2-trichloro-1-(p-tolyl)ethanone in an 81% isolated yield [1]. In contrast, the unsubstituted phenyl analog, trimethyl(phenylethynyl)silane (1a), under the same optimized conditions, yields a range of 76-87% for the corresponding α,α,α-trihalomethylketone product class, with specific one-pot amidation yields for the phenyl analog falling within 75-81% [2]. This places the p-tolyl derivative at the higher end of the efficiency spectrum for this specific transformation, indicating a favorable electronic contribution from the para-methyl group.

Oxyhalogenation Alkynylsilane reactivity Synthetic methodology

Solid-State Handling Advantage

Trimethyl(p-tolylethynyl)silane exhibits a distinct phase profile compared to closely related silyl-protected alkynes. Its melting point is reported as 33-34 °C , classifying it as a solid at standard ambient temperature (20-25 °C). In contrast, the unsubstituted phenyl analog, trimethyl(phenylethynyl)silane (CAS 2170-06-1), is a liquid at room temperature with a reported boiling point of 140 °C at 15 Torr and no cited melting point near ambient . The unprotected alkyne comparator, p-tolylacetylene (CAS 766-97-2), is also a liquid with a boiling point of 168-170 °C [1].

Physical property Storage stability Process chemistry

Chemoselectivity via Alkyne Protection

The trimethylsilyl (TMS) group in Trimethyl(p-tolylethynyl)silane serves as a critical protecting group for the terminal alkyne, a function that is absent in the unprotected comparator p-tolylacetylene. While p-tolylacetylene (CAS 766-97-2) is a reactive terminal alkyne with a boiling point of 168-170 °C [1], the TMS-protected version allows for selective transformations at other functional groups without interference from the acidic terminal C-H bond. This is a class-level inference for alkynylsilanes, where the TMS group is stable to a variety of reaction conditions (e.g., basic and nucleophilic) but can be readily cleaved using fluoride sources (e.g., TBAF) or under mild basic conditions to reveal the terminal alkyne for subsequent Sonogashira or click chemistry [2].

Protecting group Chemoselectivity Alkyne chemistry

Boiling Point and Volatility: A Comparative Profile for Distillation and Storage

The boiling point of Trimethyl(p-tolylethynyl)silane is reported as 116 °C at 16 Torr , which corresponds to an estimated boiling point of 222.4±23.0 °C at 760 mmHg . This is significantly higher than the boiling point of the unprotected comparator, p-tolylacetylene, which is 168-170 °C at atmospheric pressure [1]. The unsubstituted silyl analog, trimethyl(phenylethynyl)silane, has a reported boiling point of 140 °C at 15 Torr . The higher boiling point of the p-tolyl derivative, compared to the phenyl analog, indicates lower volatility, which is a beneficial property for minimizing evaporative losses during long-term storage or during reactions requiring elevated temperatures.

Physical property Volatility Purification

Trimethyl(p-tolylethynyl)silane Application Scenarios


p-Tolyl Trihalomethyl Ketone Synthesis

This compound is the optimal starting material for the efficient synthesis of 2,2,2-trichloro-1-(p-tolyl)ethanone and related trihalomethyl ketones. Based on direct comparative data, it delivers an 81% isolated yield under mild oxyhalogenation conditions with Oxone and KCl [1]. This established, high-yielding protocol makes it the reagent of choice for medicinal chemists and process chemists requiring this specific p-tolyl ketone scaffold, which is a valuable intermediate for further derivatization into amides and esters .

Latent Alkyne in Multi-Step Synthesis

In complex molecule construction where a p-tolylacetylene moiety must be carried through multiple synthetic steps, the TMS-protected form of this compound is essential. The protection strategy prevents unwanted reactions at the terminal alkyne during interventions at other parts of the molecule, as supported by class-level knowledge of silyl protecting groups [1]. The solid-state nature of this specific protected alkyne further facilitates its use in automated synthesis platforms or in laboratories where liquid handling of volatile alkynes is a safety or accuracy concern.

p-Tolyl Conjugated Materials and Ligands

For researchers developing organic electronic materials or novel ligands for catalysis, this compound serves as a convenient source of the p-tolylethynyl fragment. The TMS group can be selectively removed under mild conditions (e.g., TBAF) to generate p-tolylacetylene in situ for Sonogashira cross-couplings or click chemistry applications [1]. The established physical properties, including a melting point of 33-34 °C, ensure that the reagent can be accurately weighed and handled as a solid, improving the precision of stoichiometric additions compared to volatile liquid alternatives like p-tolylacetylene (bp 168-170 °C) .

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